Chlorhydrate d'acide 2-amino-3-(4-hydroxy-3-méthoxyphényl)propanoïque

Vue d'ensemble

Description

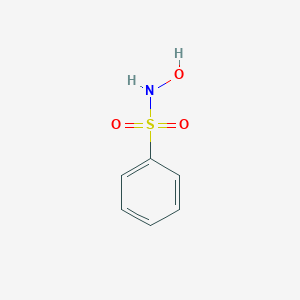

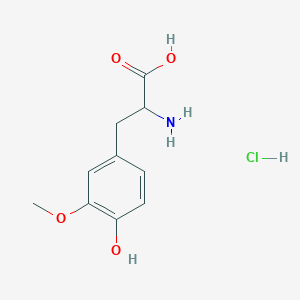

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, also known as 3-Methoxy-DL-tyrosine hydrochloride, is a derivative of tyrosine. This compound is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoic acid side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is widely used in scientific research due to its diverse applications:

Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and pharmaceuticals.

Biology: It is used in studies related to enzyme kinetics and metabolic pathways involving tyrosine derivatives.

Medicine: The compound is investigated for its potential therapeutic effects in neurological disorders and as a biomarker for certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mécanisme D'action

Target of Action

The primary target of 3-O-Methyldopa is the alpha-2 adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system .

Biochemical Pathways

3-O-Methyldopa is a metabolite of L-DOPA, formed by the action of the enzyme catechol-O-methyltransferase (COMT) . It is involved in the dopamine metabolic pathway , where it competes with L-DOPA and dopamine, affecting their pharmacodynamics .

Pharmacokinetics

3-O-Methyldopa is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha (α)-methyldopa mono-O-sulfate . Its other metabolites also include 3-O-methyl-α-methyldopa; 3,4-dihydroxyphenylacetone; α-methyldopamine; and 3-O-methyl-α-methyldopamine . The concentration–time curve for this compound can be used to calculate the clearance rate of levodopa from the blood plasma .

Result of Action

The molecular and cellular effects of 3-O-Methyldopa’s action are primarily related to its impact on the alpha-2 adrenergic receptor. By acting as an agonist at this receptor, it reduces adrenergic neuronal outflow, leading to a decrease in blood pressure . This makes it effective in the treatment of hypertension .

Action Environment

The action, efficacy, and stability of 3-O-Methyldopa can be influenced by various environmental factors. For instance, due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control are used alone or in combination to enhance stability . Furthermore, the gut microbiota plays a role in the production of 3-O-Methyldopa .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins. It is formed by the enzyme catechol-O-methyltransferase (COMT) from L-DOPA in many organs including blood, peripheral tissues, and nigrostriatal neurons . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine .

Cellular Effects

3-O-Methyldopa hydrochloride, DL- has been found to have significant effects on various types of cells and cellular processes. It has been observed to inhibit dopamine transporter and uptake in rat brain striatal membranes and PC12 cells . It also impairs locomotor activities by decreasing movement time, total distance, and the number of movement . Furthermore, it has been found to induce cytotoxic effects via oxidative stress and decrease mitochondrial membrane potential in PC12 cells .

Molecular Mechanism

At the molecular level, 3-O-Methyldopa hydrochloride, DL- exerts its effects through various mechanisms. It inhibits the dopamine transporter and uptake in rat brain striatal membranes and PC12 cells . It also potentiates L-DOPA toxicity, and these toxic effects induced by both 3-O-Methyldopa hydrochloride, DL- and L-DOPA are blocked by vitamin E (α-tocopherol) in PC12 cells .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-O-Methyldopa hydrochloride, DL- change in laboratory settings. For instance, the subacute administration of 3-O-Methyldopa hydrochloride, DL- (5 days, icv) significantly impairs the locomotor activities and catecholamine levels .

Metabolic Pathways

3-O-Methyldopa hydrochloride, DL- is involved in the metabolic pathways of dopamine. It is formed by the enzyme catechol-O-methyltransferase (COMT) from L-DOPA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

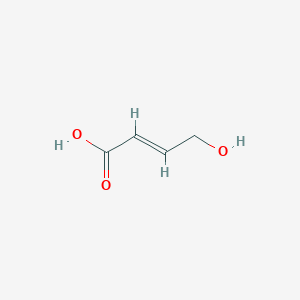

Starting Material: The synthesis begins with the starting material, 4-hydroxy-3-methoxybenzaldehyde.

Aldol Condensation: The benzaldehyde undergoes aldol condensation with nitromethane in the presence of a base to form 4-hydroxy-3-methoxy-β-nitrostyrene.

Reduction: The nitrostyrene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

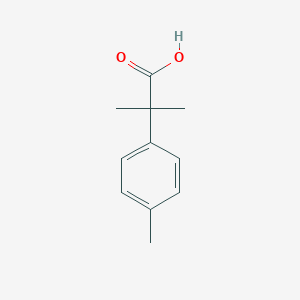

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)propanoic acid.

Substitution: Formation of 2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxy-DL-tyrosine: A non-hydrochloride form of the compound.

L-DOPA: A precursor to dopamine, structurally similar but without the methoxy group.

Tyrosine: The parent amino acid from which the compound is derived.

Uniqueness

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Propriétés

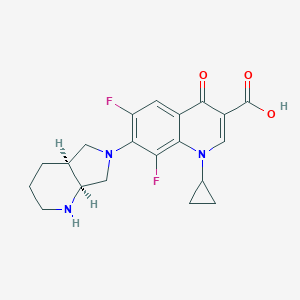

IUPAC Name |

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNETXNZYVGKTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91013-37-5 | |

| Record name | 3-O-Methyldopa hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091013375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPA HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0B93CGAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.